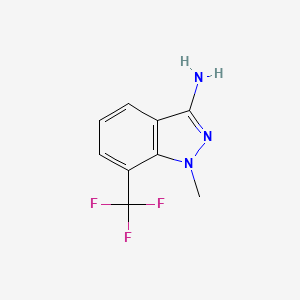

1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylation of carbon-centered radical intermediates . For instance, the synthesis of a new tricyclic, trifluoromethylated indenopyrazole was reported, which was obtained from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Molecular Structure Analysis

The molecular structure of similar compounds like 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione has been reported . The InChI code for this compound is 1S/C10H6F3NO2/c1-14-7-5(8(15)9(14)16)3-2-4-6(7)10(11,12)13/h2-4H,1H3 .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione have been reported . The molecular weight of this compound is 229.16 .Scientific Research Applications

Comprehensive Analysis of 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine Applications

The compound 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine is a molecule that contains an indazole backbone substituted with a trifluoromethyl group. This structural motif is significant in various scientific research fields due to its unique chemical and physical properties. Below is a detailed analysis of its applications across different scientific domains:

Pharmaceutical Development: The incorporation of the trifluoromethyl group into pharmaceuticals is a common strategy to enhance the biological activity and metabolic stability of drug candidates . The presence of this group in 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine can potentially improve the pharmacokinetic properties of new drugs, making it a valuable scaffold for medicinal chemistry.

Agrochemical Research: Similar to pharmaceuticals, agrochemicals benefit from the trifluoromethyl group for increased activity and durability . This compound could be used to develop new pesticides or herbicides with improved efficacy and environmental resistance.

Material Science: In material science, the trifluoromethyl group contributes to the development of materials with special properties, such as increased thermal stability and chemical resistance . 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine could be a precursor for materials used in extreme conditions.

Biological Activity Studies: Imidazole derivatives, like 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine, show a broad range of biological activities . Research into this compound could lead to discoveries in antibacterial, antifungal, and antiviral properties, which are crucial for new therapeutic agents.

Chemical Synthesis: This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules with trifluoromethylated indazole rings. Its reactivity with various reagents can be explored to synthesize novel compounds with potential applications in different fields.

Analytical Chemistry: Due to its distinctive structure, 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine can be used as a standard or reference compound in analytical methods, such as mass spectrometry, to identify or quantify similar structures in complex mixtures.

Antihypertensive Drug Research: The structural analogs of this compound have been evaluated for their antihypertensive potential . Thus, 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine itself may be studied for its effects on blood pressure regulation.

Chemotherapeutic Value Exploration: Given the importance of heterocyclic compounds in chemotherapy, this compound’s role in the development of new chemotherapeutic agents could be a significant area of research, particularly in the treatment of diseases like Hodgkin’s lymphoma .

Safety and Hazards

properties

IUPAC Name |

1-methyl-7-(trifluoromethyl)indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3/c1-15-7-5(8(13)14-15)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPOCFQDJORDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2C(F)(F)F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)

![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)

![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)

![4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394781.png)